molecular formula C12H22ClNO4 B15313071 Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate

Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate

Cat. No.: B15313071
M. Wt: 279.76 g/mol
InChI Key: VRIGUKQJHAWXGW-UHFFFAOYSA-N
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Description

Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate is a chemical compound with the molecular formula C12H22ClNO4. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes a chloromethyl group and a tert-butoxycarbonyl (Boc) protected amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate typically involves the reaction of 2-amino-3-methylpentanoic acid with chloromethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines or thiols.

    Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea.

    Hydrolysis: Acidic conditions using hydrochloric acid or trifluoroacetic acid.

    Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.

Major Products Formed

    Substitution Reactions: Products include substituted amines or thiols.

    Hydrolysis: The major product is the free amine.

    Oxidation and Reduction: Products vary depending on the specific reaction conditions.

Scientific Research Applications

Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of peptides and proteins.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate involves its ability to react with nucleophiles due to the presence of the chloromethyl group. The Boc protecting group provides stability to the amino group, allowing for selective reactions. The compound can interact with various molecular targets, including enzymes and receptors, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

  • Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate
  • Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoate
  • Chloromethyl (2S,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate

Uniqueness

Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate is unique due to its specific structure, which allows for selective reactions and applications in various fields. Its combination of a chloromethyl group and a Boc-protected amino group makes it a versatile compound in organic synthesis and research.

Properties

Molecular Formula

C12H22ClNO4

Molecular Weight

279.76 g/mol

IUPAC Name

chloromethyl 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

InChI

InChI=1S/C12H22ClNO4/c1-6-8(2)9(10(15)17-7-13)14-11(16)18-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,16)

InChI Key

VRIGUKQJHAWXGW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)OCCl)NC(=O)OC(C)(C)C

Origin of Product

United States

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